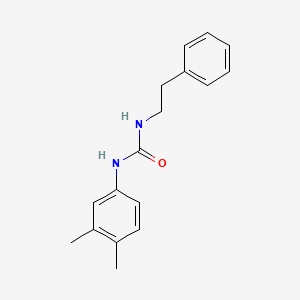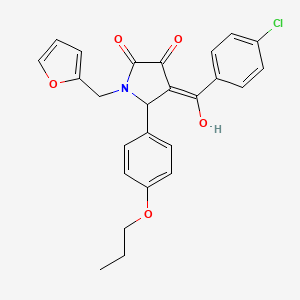![molecular formula C14H14BrN3O3 B5291200 4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat, and it belongs to the class of matrix metalloproteinase inhibitors (MMPIs). BB-94 is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
BB-94 exerts its inhibitory effects on MMPs by binding to the active site of these enzymes. BB-94 forms a complex with the zinc ion at the active site of MMPs, thereby preventing the catalytic activity of these enzymes. This inhibition of MMP activity results in the accumulation of ECM proteins, which can lead to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
BB-94 has been shown to have several biochemical and physiological effects. In cancer research, BB-94 has been shown to inhibit the invasion and metastasis of cancer cells. BB-94 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth. In inflammation, BB-94 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In tissue regeneration, BB-94 has been shown to promote the regeneration of damaged tissues by inhibiting the activity of MMPs that degrade ECM proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages and limitations for lab experiments. One of the advantages of BB-94 is its potency and specificity for MMPs. BB-94 has been shown to inhibit the activity of several MMPs at nanomolar concentrations. Another advantage of BB-94 is its stability in biological fluids, which makes it suitable for in vivo experiments. However, BB-94 has some limitations for lab experiments. One limitation is its potential cytotoxicity at high concentrations. BB-94 has been shown to induce apoptosis in some cell lines at high concentrations. Another limitation is its potential off-target effects. BB-94 has been shown to inhibit the activity of some non-MMP enzymes, which can lead to unintended effects.
Direcciones Futuras
BB-94 has several potential future directions for research. One area of research is the development of more potent and specific MMP inhibitors. Another area of research is the identification of new applications for BB-94, such as in the treatment of fibrosis and neurodegenerative diseases. Additionally, BB-94 can be used as a tool to study the role of MMPs in various physiological and pathological processes. Overall, BB-94 has significant potential for future research and application in various fields.
Conclusion
In conclusion, BB-94 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BB-94 is a potent inhibitor of MMPs, which are enzymes that play a crucial role in the degradation of ECM proteins. BB-94 has been extensively studied for its potential applications in cancer research, inflammation, and tissue regeneration. BB-94 has several advantages and limitations for lab experiments, and it has significant potential for future research and application in various fields.
Métodos De Síntesis
The synthesis of BB-94 is a complex process that involves several steps. The most common method for synthesizing BB-94 is the reaction of 4-(2-bromobenzoyl) amino-1H-pyrazole with but-3-en-1-ol in the presence of a base. This reaction yields BB-94 in high yields and purity. Other methods for synthesizing BB-94 include the reaction of 4-(2-bromobenzoyl) amino-1H-pyrazole with but-2-en-1-ol and the reaction of 4-(2-bromobenzoyl) amino-1H-pyrazole with 3-buten-1-ol.
Aplicaciones Científicas De Investigación
BB-94 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and tissue regeneration. BB-94 is a potent inhibitor of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are involved in several physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. BB-94 has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Propiedades
IUPAC Name |
4-[4-[(2-bromobenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-12-5-2-1-4-11(12)14(21)17-10-8-16-18(9-10)7-3-6-13(19)20/h1-2,4-5,8-9H,3,6-7H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPAYIAQNWBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)



![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)

![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
